c-Met inhibitor 1
概述
描述
c-Met 抑制剂 1 是一种小分子,它抑制 c-Met 酪氨酸激酶的酶活性,该激酶是肝细胞生长因子 (HGF) 的受体。这种抑制非常重要,因为 c-Met 在各种细胞过程中发挥着至关重要的作用,包括细胞生长、运动和分化。 c-Met 活性的失调与多种癌症的发生和发展有关,因此 c-Met 抑制剂在癌症治疗中具有重要价值 .
作用机制
c-Met 抑制剂 1 通过与 c-Met 酪氨酸激酶的 ATP 结合位点结合发挥作用,从而阻止受体的磷酸化和活化。这种抑制阻断了参与细胞增殖、存活和迁移的下游信号通路。 c-Met 抑制剂 1 的主要分子靶标包括 c-Met 受体本身以及参与癌症进展的各种下游信号蛋白 .
生化分析
Biochemical Properties
“c-Met inhibitor 1” interacts with the c-Met receptor, which is a tyrosine kinase. It competes with ATP for binding to the kinase domain of the c-Met receptor, thereby inhibiting its phosphorylation and activation . This interaction disrupts the downstream signaling pathways of c-Met, including the PI3K/AKT, Ras/MAPK, and Wnt pathways .
Cellular Effects
“this compound” has significant effects on various types of cells. It inhibits the proliferation and migration of cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
“this compound” exerts its effects at the molecular level by binding to the c-Met receptor and inhibiting its activation . This prevents the phosphorylation of downstream proteins and disrupts several signaling pathways, including the PI3K/AKT, Ras/MAPK, and Wnt pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. It has been shown to have excellent pharmacokinetic profiles in rat in vivo studies
Metabolic Pathways
“this compound” is involved in several metabolic pathways. By inhibiting the c-Met receptor, it disrupts the PI3K/AKT, Ras/MAPK, and Wnt pathways . These pathways are crucial for cellular metabolism, and their disruption can affect metabolic flux and metabolite levels.
Transport and Distribution
It is known that c-Met inhibitors can permeate cells to reach the intracellular c-Met receptor .
Subcellular Localization
“this compound” targets the c-Met receptor, which is located on the cell surface Therefore, it is likely that “this compound” localizes to the cell membrane
准备方法
合成路线和反应条件
c-Met 抑制剂 1 的合成通常涉及创造核心结构,例如吲哚啉-2-酮,然后进行各种取代以增强其抑制活性。 例如,合成可能从形成吲哚啉酮核心开始,然后通过在特定位置添加不同的官能团来修改它,以提高其对 c-Met 受体的结合亲和力和选择性 .
工业生产方法
c-Met 抑制剂的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 这通常包括使用自动化合成设备和严格的质量控制措施,以保持最终产品的稳定性和功效 .
化学反应分析
反应类型
c-Met 抑制剂 1 会经历各种化学反应,包括:
氧化: 这种反应可以改变抑制剂上的官能团,可能改变其活性。
还原: 还原反应可用于修饰抑制剂的结构,以增强其稳定性和功效。
常用试剂和条件
c-Met 抑制剂 1 合成中常用的试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代剂: 例如卤素或烷基.
主要产物
科学研究应用
c-Met 抑制剂 1 具有广泛的科学研究应用,包括:
化学: 用作研究 c-Met 受体结构和功能及其在细胞过程中的作用的工具。
生物学: 用于研究以了解 c-Met 信号传导机制及其在癌症进展中的作用。
医学: 作为治疗各种癌症的潜在治疗剂进行研究,包括非小细胞肺癌、胃癌和肾细胞癌。
相似化合物的比较
类似化合物
与 c-Met 抑制剂 1 类似的一些化合物包括:
克瑞唑替尼: c-Met 和 ALK 酪氨酸激酶的 ATP 竞争性抑制剂,用于治疗非小细胞肺癌。
独特性
c-Met 抑制剂 1 在对 c-Met 受体的特异性结合亲和力和选择性方面是独特的,与其他抑制剂相比,这可能导致更少的脱靶效应和更好的治疗效果。 其独特的化学结构使其能够有效地抑制 c-Met 的活性,使其成为癌症研究和治疗中宝贵的工具 .
属性
IUPAC Name |
3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXHZDNTBJUJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the mechanism of action of c-Met inhibitor 1 (zgwatinib) and what are the downstream effects of its inhibition?
A1: this compound (zgwatinib) is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [, ] While the provided abstracts do not describe the detailed mechanism of zgwatinib, they indicate that it binds to c-Met and blocks its kinase activity.
Q2: What are the challenges associated with developing selective c-Met inhibitors, and how did researchers address the issue of hERG inhibition in the case of zgwatinib?
A2: A common challenge in developing kinase inhibitors is achieving selectivity for the target kinase while minimizing off-target activity, particularly against the hERG potassium channel. Inhibition of hERG can lead to cardiac toxicity, a serious safety concern. The research on zgwatinib highlights this challenge, as initial studies identified significant toxicity associated with the compound. [] To address the hERG inhibition, researchers conducted a structure-activity relationship (SAR) campaign to modify the zgwatinib structure and reduce its hERG activity while maintaining its potency against c-Met. [] This approach led to the identification of compounds with improved safety profiles.
Q3: How does the concept of structure-activity relationship (SAR) apply to the development of c-Met inhibitors like zgwatinib?
A3: SAR studies are crucial in optimizing the potency, selectivity, and pharmacological properties of drug candidates. [, ] In the context of zgwatinib, researchers explored various structural modifications to the parent molecule. By systematically altering different parts of the molecule and evaluating the impact on c-Met inhibition and hERG activity, they gained insights into the key structural features responsible for target binding and selectivity. [] This information guided further optimization, leading to the discovery of new c-Met inhibitors with improved pharmacological profiles, such as compounds 11, 12, and 39, which showed potent c-Met inhibition while minimizing hERG activity. []
Q4: The research mentions patient-derived xenograft (PDX) models for evaluating c-Met inhibitors. Why are these models considered particularly relevant for studying c-Met-targeted therapies?
A4: PDX models are highly valuable for evaluating cancer therapies as they closely mimic the complexity and heterogeneity of human tumors. [] Unlike traditional cell line-based models, PDXs retain the tumor architecture, stromal interactions, and genetic makeup of the original patient tumor. [] This is particularly important for studying c-Met inhibitors because the c-Met pathway is often influenced by the tumor microenvironment. [] The response to c-Met inhibitors can vary depending on factors like c-Met expression levels, the presence of activating mutations, and the extent of HGF production by stromal cells. [] By utilizing PDX models, researchers can gain more accurate insights into the efficacy and potential resistance mechanisms of c-Met inhibitors in a clinically relevant setting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。